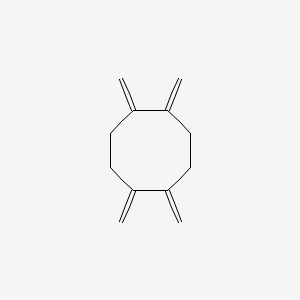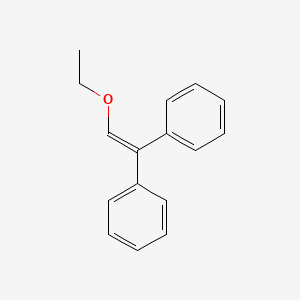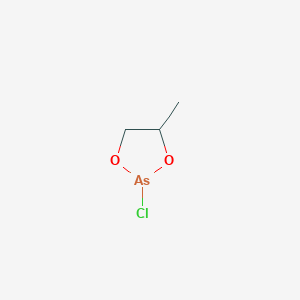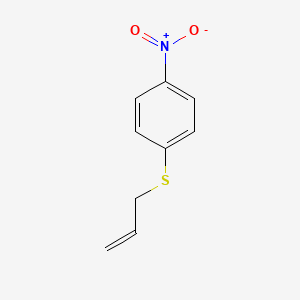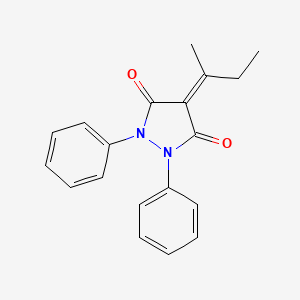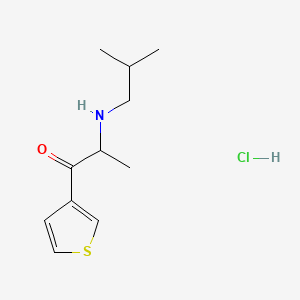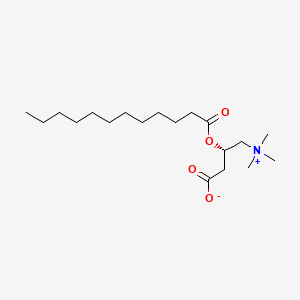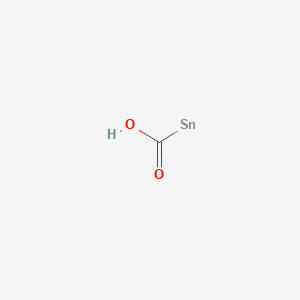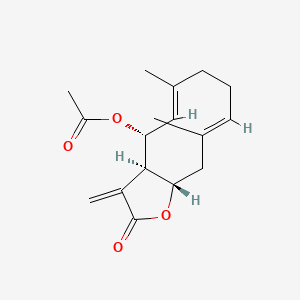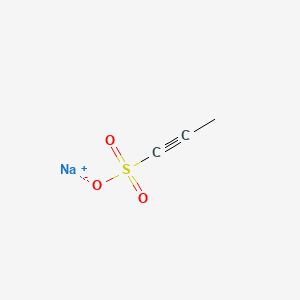
1-Propyne-1-sulfonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is commonly used as an intermediate in the production of brightening additives for electroplating, particularly in bright nickel plating baths . This compound is known for its ability to promote throwing power, clarity, low current density area brightness, and leveling in electroplating processes.
Méthodes De Préparation
The synthesis of 1-propyne-1-sulfonic acid, sodium salt can be achieved through various methods. One common approach involves the advanced cross-coupling reaction of vinyl sulfonates under mild reaction conditions . This method leverages the different reactivity of C-Br and activated C-O bonds to achieve regioselectivity. The separation of alkenes and sulfonic acid salts is facilitated by the low solubility of sulfonic acid sodium salts after workup .
Industrial production methods typically involve the direct sulfonation of starting aromates, followed by hydrolysis to yield the desired sulfonic acid salt . This process is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
1-Propyne-1-sulfonic acid, sodium salt undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions, breaking the C-C π bond and forming new single bonds to carbon.
Substitution Reactions: The resulting sodium propynylide can undergo S_N2 reactions with primary substrates, forming new carbon-carbon bonds.
Oxidative Cleavage: Treatment with oxidizing agents like ozone or potassium permanganate (KMnO₄) leads to the formation of carboxylic acids.
Common reagents used in these reactions include strong bases (e.g., NaNH₂), oxidizing agents (e.g., KMnO₄), and halogenated compounds for substitution reactions . The major products formed from these reactions include alkenes, alkynes, and carboxylic acids .
Applications De Recherche Scientifique
1-Propyne-1-sulfonic acid, sodium salt has a wide range of scientific research applications:
Biology: The compound’s ability to form stable sulfonate groups makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of bioactive sulfonamides and other pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 1-propyne-1-sulfonic acid, sodium salt involves its ability to undergo addition and substitution reactions, forming stable sulfonate groups. These groups can interact with various molecular targets, including enzymes and proteins, influencing their activity and function. The compound’s reactivity is primarily driven by the presence of the sulfonate group, which can participate in a wide range of chemical transformations .
Comparaison Avec Des Composés Similaires
1-Propyne-1-sulfonic acid, sodium salt can be compared to other sulfonic acid salts, such as:
Heptane-1-sulfonic acid sodium salt: Used in ion-pair chromatography.
Hexane-1-sulfonic acid sodium salt: Employed in similar chromatographic applications.
Octane-1-sulfonic acid sodium salt: Utilized as an ion-pairing agent in pharmaceutical analysis.
Compared to these compounds, this compound is unique due to its alkyne functionality, which allows it to participate in a broader range of chemical reactions, including addition and oxidative cleavage reactions . This versatility makes it a valuable intermediate in various chemical and industrial processes.
Propriétés
Numéro CAS |
28672-98-2 |
|---|---|
Formule moléculaire |
C3H3NaO3S |
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
sodium;prop-1-yne-1-sulfonate |
InChI |
InChI=1S/C3H4O3S.Na/c1-2-3-7(4,5)6;/h1H3,(H,4,5,6);/q;+1/p-1 |
Clé InChI |
MRGUSFYIQDLKNZ-UHFFFAOYSA-M |
SMILES canonique |
CC#CS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


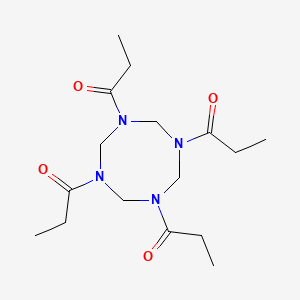
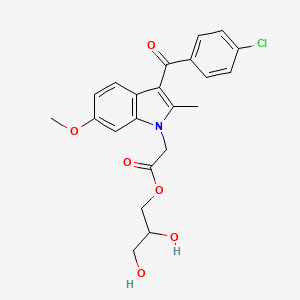
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)
